(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide is a synthetic enamide derivative featuring a benzodioxole moiety linked via a conjugated α,β-unsaturated carbonyl system to a pyrazine-thiophene hybrid substituent. Its (2E)-configuration ensures planar geometry, critical for electronic conjugation and intermolecular interactions. Structural confirmation of such compounds typically relies on spectroscopic techniques (FTIR, NMR) and X-ray crystallography, as evidenced by analogous studies .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(4-2-13-1-3-16-17(9-13)25-12-24-16)22-10-15-19(21-7-6-20-15)14-5-8-26-11-14/h1-9,11H,10,12H2,(H,22,23)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDKGJCSWTPJY-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 295.31 g/mol. The structure includes a benzodioxole moiety, a thiophene ring, and a pyrazine derivative, which together contribute to its unique biological properties.
Key Structural Features:
- Benzodioxole: Known for its antioxidant properties.
- Thiophene: Contributes to the compound's electron-donating ability.
- Pyrazine: Often associated with antimicrobial activities.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Interaction: It may interact with various receptors, modulating signaling pathways that regulate cellular responses.
- DNA Binding: Preliminary studies suggest that it could bind to DNA, influencing gene expression and cellular function.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Antioxidant Activity
The presence of the benzodioxole moiety is linked to antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Research Findings
Case Studies
-
Case Study on Antimicrobial Activity:
A study conducted on various bacterial strains revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating strong antibacterial potential. -
Case Study on Anti-inflammatory Effects:
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in inflammatory markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three analogues (Table 1):
Key Observations :
- Computational studies (DFT/B3LYP) on revealed intramolecular charge transfer (ICT) via NBO analysis, which may be amplified in the target due to the electron-rich thiophene .
- Synthetic Flexibility : The T3P®/DIPEA method used in is adaptable for synthesizing the target compound, though the pyrazine-thiophene substituent may require tailored precursors.
- Spectroscopic and Crystallographic Validation : While relied on vibrational spectroscopy and DFT, utilized SHELX-based X-ray refinement (via ORTEP-3 ) to confirm stereochemistry—a critical step for the target compound’s (2E)-configuration .
Thermodynamic and Reactivity Trends
- Thermodynamic Stability : The target compound’s extended conjugation (benzodioxole to pyrazine-thiophene) likely increases thermal stability compared to , where entropy (S) and enthalpy (H) rise with temperature .
- Solubility and Bioactivity : The pyrazine-thiophene group may reduce solubility in polar solvents relative to the imidazole-containing analogue , but improve membrane permeability in biological systems.
Research Findings and Implications
- Hyperpolarizability: The target compound’s β₀ value is expected to exceed ’s 3.52×10⁻³⁰ esu due to the thiophene-pyrazine moiety’s electron-withdrawing effects, making it a candidate for nonlinear optical materials.
- Crystallographic Challenges : The bulky pyrazine-thiophene group may complicate crystal packing, necessitating advanced refinement tools (e.g., SHELXL ) for structure resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
